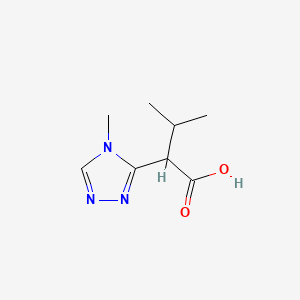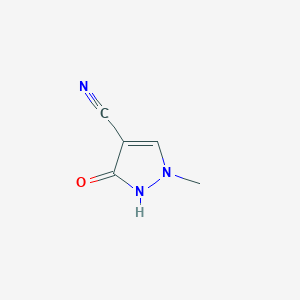![molecular formula C11H19IO2 B13077001 3-[(2-Iodocyclooctyl)oxy]oxetane](/img/structure/B13077001.png)
3-[(2-Iodocyclooctyl)oxy]oxetane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Iodocyclooctyl)oxy]oxetane is a chemical compound characterized by the presence of an oxetane ring and an iodocyclooctyl group The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing oxetanes is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under UV light . Another approach is the intramolecular cyclization of epoxides or halohydrins .
For the specific synthesis of 3-[(2-Iodocyclooctyl)oxy]oxetane, the iodocyclooctyl group can be introduced via nucleophilic substitution reactions. The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Iodocyclooctyl)oxy]oxetane can undergo various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form oxetanones or other oxygenated derivatives.
Reduction: The iodocyclooctyl group can be reduced to form cyclooctyl derivatives.
Substitution: The iodine atom in the iodocyclooctyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can yield oxetanones, while reduction of the iodocyclooctyl group can produce cyclooctyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-[(2-Iodocyclooctyl)oxy]oxetane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-[(2-Iodocyclooctyl)oxy]oxetane involves its interaction with molecular targets through various pathways. The oxetane ring’s strained structure makes it highly reactive, allowing it to participate in ring-opening reactions and form covalent bonds with target molecules . The iodocyclooctyl group can also undergo substitution reactions, enabling the compound to modify biological targets and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-[(2-Iodocyclohexyl)oxy]oxetane: Similar structure but with a cyclohexyl group instead of a cyclooctyl group.
3-[(2-Bromocyclooctyl)oxy]oxetane: Similar structure but with a bromine atom instead of an iodine atom.
3-[(2-Chlorocyclooctyl)oxy]oxetane: Similar structure but with a chlorine atom instead of an iodine atom.
Uniqueness
3-[(2-Iodocyclooctyl)oxy]oxetane is unique due to the presence of the iodocyclooctyl group, which imparts distinct reactivity and properties compared to its analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules .
Eigenschaften
Molekularformel |
C11H19IO2 |
|---|---|
Molekulargewicht |
310.17 g/mol |
IUPAC-Name |
3-(2-iodocyclooctyl)oxyoxetane |
InChI |
InChI=1S/C11H19IO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2 |
InChI-Schlüssel |
BKFXYCOZQHECNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(CC1)OC2COC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


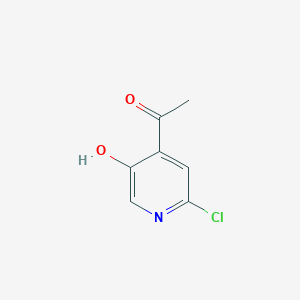
![(2E)-2-[(3-methoxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B13076921.png)
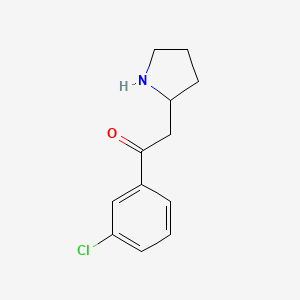


![tert-Butyl N-[3-iodo-2-methyl-2-(propan-2-yloxy)propyl]carbamate](/img/structure/B13076940.png)
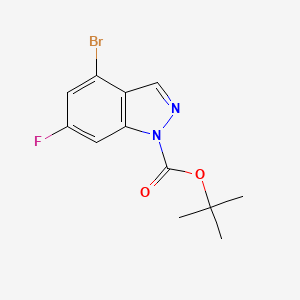
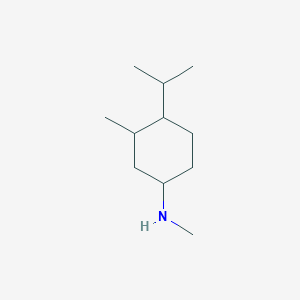

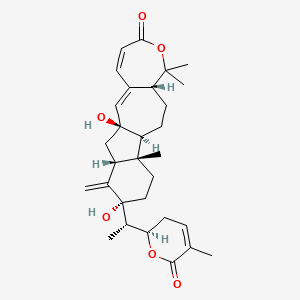
![1-[(3-Methylcyclohexyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076972.png)
![6-Iodobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B13076993.png)
